4-fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2-methoxyadamantane moiety linked to a 4-fluoro-2-methylbenzenesulfonamide scaffold. The fluorine atom at the para position of the benzene ring likely modulates electronic properties and binding interactions, while the methyl group at the ortho position may influence steric effects.
Properties
IUPAC Name |
4-fluoro-N-[(2-methoxy-2-adamantyl)methyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FNO3S/c1-12-5-17(20)3-4-18(12)25(22,23)21-11-19(24-2)15-7-13-6-14(9-15)10-16(19)8-13/h3-5,13-16,21H,6-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRYKNZCOPNEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Biological Activity
4-Fluoro-N-[(2-methoxyadamantan-2-yl)methyl]-2-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other sulfonamides known for their diverse therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula: C₁₂H₁₆FNO₃S
- Molecular Weight: 273.33 g/mol
- CAS Number: Not specified in the sources
The specific arrangement of atoms in the compound contributes to its biological activity, particularly its interaction with various biological targets.
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions, including the use of fluorinated phenyl groups and methoxy-substituted adamantane moieties. The synthesis pathway typically includes:
- Formation of the Amide Bond: Reaction between a fluorinated amine and a sulfonyl chloride.
- Purification and Crystallization: The product is purified using chromatography and characterized by techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including our compound of interest. For example, p-toluene sulfonamide (p-TSA), a related compound, has shown promising results in inhibiting tumor cell growth both in vitro and in vivo. Research indicates that aromatic sulfonamides can interfere with cancer cell proliferation through various mechanisms:
- Mechanism of Action: Sulfonamides may inhibit key enzymes involved in nucleotide synthesis, leading to reduced DNA replication in cancer cells .
- Case Study: In a study involving zebrafish models, p-TSA was assessed for cardiac toxicity but also demonstrated notable effects on locomotor activity, indicating potential systemic effects that merit further investigation .
Toxicity Assessment
While the therapeutic potential is significant, toxicity remains a concern. Studies have shown that certain sulfonamides exhibit low toxicity levels in aquatic models like zebrafish. For instance:
- Acute Toxicity Testing: The 96-hour LC₅₀ for p-TSA was found to be 204.3 ppm, suggesting that while it possesses biological activity, its safety profile in vivo requires careful evaluation .
- Behavioral Effects: Prolonged exposure to p-TSA altered locomotion and respiratory rates in zebrafish larvae, indicating possible neurotoxic effects that could be extrapolated to mammalian systems .
Comparative Analysis of Related Compounds
To understand the biological activity better, we can compare this compound with other sulfonamide derivatives.
| Compound Name | Molecular Formula | Anticancer Activity | Toxicity Level |
|---|---|---|---|
| p-Toluene Sulfonamide | C₇H₉NO₂S | Yes | Low |
| 4-Fluoro-N-(isopropyl)benzenesulfonamide | C₁₂H₁₆FNO₃S | Yes | Moderate |
| This compound | C₁₂H₁₆FNO₃S | Potentially High | Unknown |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous sulfonamide derivatives from the literature:
Key Observations:
Adamantane vs. Macrocyclic Cores :
- The target compound’s 2-methoxyadamantane group distinguishes it from macrocyclic analogs (e.g., compound 25 ), which exhibit antimalarial activity . Adamantane’s rigid structure may favor CNS penetration, whereas macrocycles often target protein-protein interactions.
- In contrast, the pyrimidine-indole hybrid in prioritizes planar aromatic systems for DNA intercalation or enzyme inhibition .
Fluorine Positioning and Electronic Effects :
- All compounds retain a 4-fluoro-benzenesulfonamide moiety, suggesting shared electronic tuning for hydrogen bonding or dipole interactions. However, compound 25 incorporates additional fluorine-free substituents (e.g., phenylurea), which may broaden target selectivity .
Applications :
- Adamantane-containing sulfonamides (target compound) are understudied in the provided evidence compared to macrocyclic (antimalarial) or pyrimidine-based (agrochemical) derivatives. For example, compound 25 achieved a high HRMS-confirmed molecular weight (747.43 g/mol) and was optimized for antimalarial efficacy .
Metabolic Stability :
- The methoxy group in the target compound’s adamantane moiety may reduce cytochrome P450-mediated oxidation compared to unmethylated analogs (e.g., compound 25 with a primary amine side chain) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
